molecular formula C6H8N2OS B12855196 2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol

2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol

Katalognummer: B12855196
Molekulargewicht: 156.21 g/mol
InChI-Schlüssel: GIFBLEUPBRTXIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol is a heterocyclic compound that features a unique thieno-pyrazole structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a chalcone with hydrazine derivatives in the presence of a catalyst. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst, can be refluxed for several hours to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol has several scientific research applications:

Wirkmechanismus

The exact mechanism of action of 2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol is not fully understood. its biological activities are thought to be related to its ability to interact with various molecular targets and pathways. For instance, its antioxidant properties may involve scavenging reactive oxygen species and inhibiting oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol is unique due to its thieno-pyrazole structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H8N2OS

Molekulargewicht

156.21 g/mol

IUPAC-Name

2-methyl-4,6-dihydro-1H-thieno[3,4-c]pyrazol-3-one

InChI

InChI=1S/C6H8N2OS/c1-8-6(9)4-2-10-3-5(4)7-8/h7H,2-3H2,1H3

InChI-Schlüssel

GIFBLEUPBRTXIR-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=C(N1)CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.